(E)-3-(6-Methylpyridin-2-YL)acrylic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyridine ring, the carbon-carbon double bond (which gives it the (E) configuration), and the carboxylic acid group. These functional groups would dictate the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present in “(E)-3-(6-Methylpyridin-2-YL)acrylic acid”. For example, the presence of a carboxylic acid group suggests that it would be able to form hydrogen bonds, which could affect its solubility and boiling point .Scientific Research Applications
Molecular Engineering for Solar Cell Applications
Novel organic sensitizers, which include donor, electron-conducting, and anchoring groups, have been engineered at the molecular level for solar cell applications. These sensitizers, when anchored onto TiO2 film, exhibit high incident photon to current conversion efficiency. This demonstrates the potential of incorporating "(E)-3-(6-Methylpyridin-2-yl)acrylic acid" derivatives in solar energy conversion technologies (Sanghoon Kim et al., 2006).
Polyacrylamide Substrates in Cell Mechanobiology
Acrylic acid is used to functionalize polyacrylamide substrates for protein patterning, which is crucial in cell mechanobiology research. This method provides precise control over the geometric and mechanical factors that cells perceive, highlighting the role of acrylic acid derivatives in developing advanced research tools (M. Poellmann & A. W. Wagoner Johnson, 2013).
Mucoadhesive Films for Ocular Delivery
Poly(acrylic acid) and methylcellulose have been used to form mucoadhesive films for ocular drug delivery. The study showcases the potential of acrylic acid derivatives in pharmaceutical formulations, especially for treating conditions like keratoconus by facilitating corneal cross-linking (O. Khutoryanskaya et al., 2014).
Surface Modification for Enhanced Pervaporation
Acrylic acid vapor plasma treatment has been used to modify the surface properties of polyurethane membranes, improving their efficiency in the pervaporation process. This modification technique enhances the separation selectivity and demonstrates the importance of surface engineering in membrane technologies (D. Weibel et al., 2007).
Biosynthetic Pathways for Acrylic Acid Production
A novel biosynthetic pathway has been developed for the production of acrylic acid from glucose in Escherichia coli. This pathway demonstrates the potential of metabolic engineering for sustainable production of industrially important chemicals, including acrylic acid (Yoo-Sung Ko et al., 2020).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on whether “(E)-3-(6-Methylpyridin-2-YL)acrylic acid” has any biological activity, it’s not possible to provide a mechanism of action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-3-(6-methylpyridin-2-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7-3-2-4-8(10-7)5-6-9(11)12/h2-6H,1H3,(H,11,12)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDFMVILQPHNQE-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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